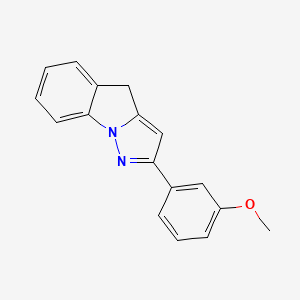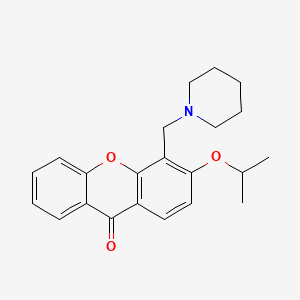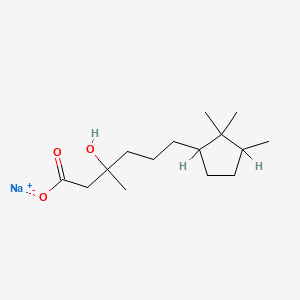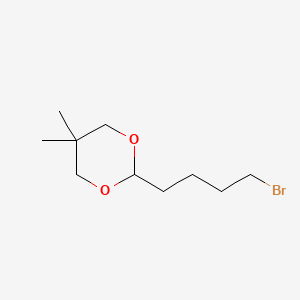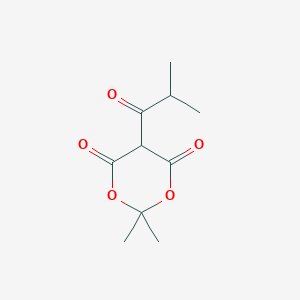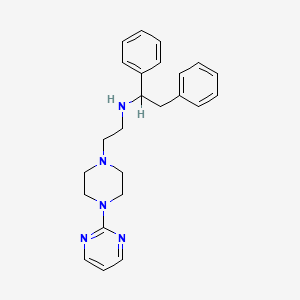
Carbonic acid, butyl 3-(p-iodophenyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is a chemical compound with the molecular formula C16H23IO3 and a molecular weight of 390.26 g/mol . This compound is known for its unique structure, which includes a butyl ester group and an iodinated benzyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid butyl 2-(p-iodobenzyl)butyl ester typically involves the esterification of carbonic acid with butyl alcohol and 2-(p-iodobenzyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of carbonic acid butyl 2-(p-iodobenzyl)butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbonic acid butyl 2-(p-iodobenzyl)butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbonic acid butyl 2-pentyl ester: Similar in structure but lacks the iodinated benzyl group.
Carbonic acid butyl ester: A simpler ester without the additional benzyl substitution.
Uniqueness
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is unique due to the presence of the iodinated benzyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets .
Properties
CAS No. |
60075-86-7 |
|---|---|
Molecular Formula |
C16H23IO3 |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
butyl 2-[(4-iodophenyl)methyl]butyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-3-5-10-19-16(18)20-12-13(4-2)11-14-6-8-15(17)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
QDGQMLCPXRONPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(CC)CC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
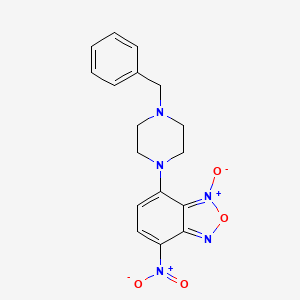
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)
